molecular formula C11H14N2O B12788196 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- CAS No. 82485-31-2

2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

Cat. No.: B12788196
CAS No.: 82485-31-2
M. Wt: 190.24 g/mol
InChI Key: AINPTMZQNYUGDW-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Contemporary Chemical Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the world of organic chemistry, forming the core structures of a vast array of molecules essential to life and technology. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature, found in alkaloids, vitamins, hormones, and the very fabric of genetic material, DNA and RNA. Their significance extends profoundly into synthetic chemistry, where they are cornerstones in the development of pharmaceuticals, agrochemicals, polymers, and dyes.

The prevalence of these scaffolds in medicinal chemistry is particularly noteworthy. A significant majority of FDA-approved drugs contain at least one nitrogen-based heterocyclic ring. This is attributed to the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets such as enzymes and receptors, their capacity to modulate the physicochemical properties of a molecule, and their structural diversity which allows for the fine-tuning of pharmacological activity.

Beyond medicine, nitrogen heterocycles are integral to materials science, contributing to the development of corrosion inhibitors, and advanced polymers with unique electronic and optical properties. In agriculture, they form the basis of many modern herbicides and fungicides, contributing to global food security. The versatility of these scaffolds ensures their continued importance in driving innovation across the chemical sciences.

Historical Development and Mechanistic Principles of Oxazolidinimine Formation

The synthesis of five-membered heterocyclic rings like oxazolidines has a history stretching back to the late 19th century. Early methods for preparing the parent oxazolidine (B1195125) ring typically involved the condensation reaction between a 2-aminoalcohol and an aldehyde or ketone. The related 2-oxazolidinone (B127357) core, which features a carbonyl group instead of an imine, was first reported in 1888. These foundational discoveries laid the groundwork for the eventual exploration of the 2-oxazolidinimine scaffold.

The formation of the 2-oxazolidinimine ring, which contains an exocyclic imine group at the 2-position, can be achieved through several synthetic strategies. A key mechanistic principle involves the cyclization of a precursor molecule containing both a hydroxyl and a guanidinyl or cyanamide (B42294) group. For instance, the reaction of an amino alcohol with a cyanamide can proceed via an initial nucleophilic attack of the amino group on the cyanamide, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed C=N bond, leading to the oxazolidine ring with an exocyclic imine.

Another important mechanistic pathway is the reaction of an aziridine (B145994) with an isocyanate. The ring-opening of the strained aziridine ring by a nucleophile, followed by intramolecular cyclization, can lead to the formation of the 2-iminooxazolidine skeleton. The specific reagents and reaction conditions can be tailored to control the stereochemistry of the final product, which is of particular importance in the synthesis of chiral molecules for pharmaceutical applications. A related compound, (4S,5R)-3,4-dimethyl-5-phenyl-2-oxazolidinone, has been utilized as a starting material in the synthesis of d-amphetamine, highlighting the utility of this substituted oxazolidine core in the preparation of bioactive molecules. nih.gov

Positioning of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- within Emerging Oxazolidinimine Chemistry

While the broader class of oxazolidinones has been extensively studied, particularly as chiral auxiliaries in asymmetric synthesis and as the core of important antibiotics like linezolid, the 2-oxazolidinimine scaffold represents a more nascent area of research. The specific compound, 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- , is not widely documented in dedicated research literature, suggesting it is a relatively novel or underexplored molecule.

Its chemical structure, featuring a disubstituted oxazolidine ring with a phenyl group at the 5-position and methyl groups at the 3 and 4 positions, along with the exocyclic imine, presents several points of interest for synthetic and medicinal chemists. The stereochemistry at the 4 and 5 positions, derived from precursors like ephedrine (B3423809) or pseudoephedrine, offers a chiral scaffold that could be exploited in asymmetric catalysis or as a building block for complex, stereochemically defined molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82485-31-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C11H14N2O/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3

InChI Key

AINPTMZQNYUGDW-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=N)N1C)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxazolidinimine, 3,4 Dimethyl 5 Phenyl

Strategies for the Stereoselective Construction of the 2-Oxazolidinimine Core

The controlled three-dimensional arrangement of substituents on the oxazolidinimine ring is crucial for its biological activity. Therefore, developing stereoselective synthetic methods is of paramount importance.

Exploration of Cycloaddition Reactions in Oxazolidinimine Synthesis

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings. The [2+2] cycloaddition between ketenes and imines, known as the Staudinger synthesis, is a well-established method for accessing 2-azetidinones and can be adapted for the synthesis of related heterocyclic systems. mdpi.com While not a direct route to 2-oxazolidinimines, the principles of controlling stereochemistry in such cycloadditions are relevant. mdpi.com

A more direct approach involves the [3+2] cycloaddition of nonstabilized azomethine ylides with suitable C2 synthons. nih.gov This methodology allows for the construction of imidazolidine (B613845) derivatives with high regioselectivity and can be conceptually extended to the synthesis of the 2-oxazolidinimine core by employing appropriate precursors. nih.gov Furthermore, the cycloaddition of carbon dioxide with aziridines, often catalyzed by various systems, provides a direct route to 2-oxazolidinones. rsc.orgorganic-chemistry.org The reaction of enantiomerically pure 2-substituted N-[(R)-(+)-tert-butylsulfinyl]aziridines with methyl chloroformate, for instance, yields 5-functionalized 2-oxazolidinones with retention of configuration. bioorg.org

Table 1: Examples of Cycloaddition Reactions for Oxazolidinone Synthesis

Reactants Catalyst/Conditions Product Yield (%) Reference
Aziridine-2-carboxylic acid ethyl ester, Methyl chloroformate CH3CN, reflux 2-Oxazolidinone-5-carboxylic acid ethyl ester 92 bioorg.org
1-Alkyl-2-arylaziridines, CO2 PS-DHPIMBr, solvent-free 5-Aryl-2-oxazolidinones Moderate to quantitative rsc.org

This table presents a selection of cycloaddition reactions for the synthesis of the oxazolidinone core, highlighting the diversity of substrates and conditions.

Ring-Closing Reactions and Precursor Design for 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of a variety of unsaturated rings, including those found in complex natural products. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org The design of appropriate diene precursors is critical for the success of RCM. For the synthesis of a 3,4-disubstituted-5-phenyl-2-oxazolidinimine, a precursor containing strategically placed alkene functionalities would be required to form the heterocyclic ring.

An alternative ring-closing strategy involves the intramolecular cyclization of amino alcohols, which can be derived from amino acids. nih.gov For instance, the cyclization of amino alcohols with reagents like ethyl carbonate or phosgene (B1210022) derivatives is a common method for preparing 4-substituted oxazolidin-2-ones. nih.gov A notable example is the synthesis of 4,5-disubstituted oxazolidin-2-ones through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which utilizes an effective intramolecular ring closure. nih.gov

The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols presents another innovative approach to substituted 2-amino ethers, which are precursors to functionalized oxazolidinones. nih.gov

Catalytic Systems for Asymmetric Induction in Oxazolidinimine Formation

The development of catalytic asymmetric methods is crucial for producing enantiomerically pure oxazolidinimine derivatives. Various catalytic systems have been shown to be effective in controlling the stereochemistry during the formation of the oxazolidinone ring.

Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones provides an efficient route to optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org Lanthanide-based catalysts have been employed in the cycloaddition of aziridines with carbon dioxide to yield oxazolidinones under mild conditions. organic-chemistry.org Furthermore, chiral primary amines have been investigated as organocatalysts for enantioselective reactions. researchgate.net

The use of chiral auxiliaries, such as those derived from Evans oxazolidin-2-ones, is a well-established strategy for directing stereoselective transformations. nih.gov For example, the Evans aldol reaction, which utilizes an N-acyloxazolidinone, allows for highly stereoselective carbon-carbon bond formation, which can be a key step in the synthesis of precursors for substituted oxazolidinones. nih.gov

Table 2: Catalytic Systems for Asymmetric Oxazolidinone Synthesis

Reaction Type Catalyst System Product Type Enantioselectivity (ee %) Reference
Asymmetric Hydrogenation Ruthenium(II)-NHC complex 4-Substituted 2-oxazolidinones up to 96 rsc.org
Cycloaddition of CO2 to Aziridines Amidato lanthanide amides Oxazolidinones - organic-chemistry.org
Asymmetric Aldol Reaction Evans Oxazolidinone Auxiliary syn-Aldol adducts High diastereoselectivity nih.gov

This table summarizes various catalytic systems used to achieve asymmetric induction in the synthesis of oxazolidinone derivatives.

Functionalization Approaches for the 3,4-dimethyl-5-phenyl- Substitution Pattern

Achieving the specific 3,4-dimethyl-5-phenyl- substitution pattern on the 2-oxazolidinimine ring requires precise control over the introduction of the methyl and phenyl groups.

Regioselective Introduction of Methyl and Phenyl Moieties

The regioselective introduction of substituents can be achieved through various synthetic strategies. For the phenyl group at the C5 position, a common approach is to start from a phenyl-containing amino alcohol, such as (1S,2R)-norephedrine, which can be cyclized to form a 4-methyl-5-phenyl-oxazolidinone. nih.gov Alternatively, the phenyl group can be introduced via an organometallic addition to an aldehyde precursor.

The methyl groups at the N3 and C4 positions can be introduced through different methods. The N3-methyl group can be installed via N-alkylation of the oxazolidinone ring. The C4-methyl group can originate from a methyl-substituted precursor, such as an alanine-derived amino alcohol. The synthesis of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone has been reported from (αR,βS)-β-hydroxy-α-methyl-benzenepropanoic acid. chemicalbook.com

Ruthenium-catalyzed C-H functionalization offers a modern approach to introduce substituents onto the aromatic ring of N-aryloxazolidinones. acs.org This method allows for the direct alkenylation of the aryl group, which could be further modified to introduce other functionalities. acs.org

Diastereoselective and Enantioselective Control during Substitution

Controlling the relative and absolute stereochemistry of the methyl and phenyl substituents is a significant challenge. The use of chiral starting materials, such as enantiomerically pure amino acids and amino alcohols, is a fundamental strategy for achieving enantioselective synthesis. nih.gov

Diastereoselective control is often achieved by employing substrate-controlled or reagent-controlled methods. For instance, in the synthesis of 4,5-disubstituted oxazolidin-2-ones, an asymmetric aldol reaction can establish the relative stereochemistry of the substituents at C4 and C5 with high diastereoselectivity. nih.gov The choice of catalyst and reaction conditions in asymmetric hydrogenation can also influence the diastereoselectivity of the product. rsc.org

Cascade reactions, such as the inter-intramolecular double Michael addition of curcumins to arylidenemalonates, can lead to the formation of highly substituted cyclohexanones with excellent diastereoselectivity, demonstrating the power of cascade strategies in controlling multiple stereocenters. beilstein-journals.org While applied to a different ring system, the principles of stereocontrol in cascade reactions are broadly applicable.

The stereoselective synthesis of 2-azido-2-deoxyglycosides using a gold-catalyzed SN2 glycosylation highlights the potential of using directing groups to control stereochemistry. nih.govchinesechemsoc.org This approach could be adapted for the stereocontrolled introduction of substituents on the oxazolidinimine core.

Green Chemistry Principles in the Synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

The application of green chemistry principles to the synthesis of heterocyclic compounds like 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is crucial for reducing the environmental impact of chemical manufacturing. These principles focus on the use of safer solvents, the reduction of energy consumption, and the employment of catalytic over stoichiometric reagents.

Traditional synthetic methods often rely on volatile and potentially toxic organic solvents. In contrast, solvent-free and microwave-assisted reactions represent a significant advancement in green synthesis, offering benefits such as reduced reaction times, increased yields, and cleaner reaction profiles. ias.ac.in

While specific protocols for the solvent-free synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- are not extensively documented in publicly available literature, analogous syntheses of related oxazolidinones and their thio-analogs provide a strong basis for the development of such methods. For instance, the synthesis of 4,4-disubstituted 2-oxazolines has been successfully achieved under solvent-free, microwave-assisted conditions by the direct condensation of carboxylic acids with 2-amino-2-methyl-1-propanol. researchgate.net This approach, which often yields products in moderate to excellent yields, highlights the potential for similar solvent-free cyclization to form the 2-oxazolidinimine ring system. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of accelerating reaction rates by efficiently heating the reaction mixture. beilstein-archives.org In the context of synthesizing related heterocyclic structures, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes. frontiersin.orgnih.gov For the synthesis of oxazolidin-2-ones from amino alcohols, microwave irradiation has been employed at temperatures between 125–135°C, leading to efficient cyclization. mdpi.com It is conceivable that a similar protocol could be adapted for the synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, potentially from a suitable amino alcohol precursor and a source of the imino group, under microwave irradiation. The optimization of such a reaction would involve careful control of temperature and irradiation time to maximize yield and minimize byproduct formation. frontiersin.org

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Compounds

Starting MaterialsProductReaction ConditionsYield (%)Reference
(S)-Phenylalaninol, Diethyl carbonate(S)-4-Benzyl-2-oxazolidinone125°C, 15 min, 120W92 mdpi.com
(1S, 2R)-Norephedrine, Diethyl carbonate(4R, 5S)-4-Methyl-5-phenyl-2-oxazolidinone135°C, 15 min, 145W95 mdpi.com
2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters6-substituted quinazolino[4,3-b]quinazolin-8-onesSolvent-free, MWHigh nih.gov

This table presents data for analogous compounds to illustrate the potential of microwave-assisted synthesis.

The use of sustainable catalytic systems is a key tenet of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts.

For the synthesis of the closely related oxazolidin-2-ones, several innovative and sustainable catalytic systems have been developed. A notable example is the use of a CuBr/ionic liquid system for the three-component reaction of propargylic alcohols, 2-aminoethanols, and carbon dioxide. nih.gov This system demonstrates excellent activity and sustainability, operating under mild conditions and allowing for catalyst recycling. nih.gov Another approach involves the use of bifunctional phase-transfer catalysts for the coupling of isocyanates and epoxides to form 2-oxazolidinones. nih.gov These catalysts, which can be prepared from commercially available starting materials, show high efficiency at low catalyst loadings. nih.gov

Organocatalysis has also emerged as a powerful tool in green synthesis. For example, theoretical studies have explored the use of thiourea (B124793) and N,N-dimethylaminopyridine (DMAP) in the cascade reaction of sulfur ylides and nitro-olefins to produce oxazolidinones. nih.gov Furthermore, phosphate-catalyzed mechanisms have been investigated for the formation of related 2-aminooxazoles, highlighting the potential for non-metal catalysts in these cyclization reactions. wikipedia.org

While direct application of these specific catalysts to the synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- requires further investigation, these examples provide a clear roadmap for the development of sustainable catalytic routes. The selection of an appropriate catalyst would depend on the specific synthetic pathway chosen, with the goal of maximizing efficiency, selectivity, and recyclability.

Table 2: Examples of Sustainable Catalytic Systems for Related Syntheses

Catalyst SystemReaction TypeKey AdvantagesReference
CuBr / Ionic LiquidThree-component synthesis of 2-oxazolidinonesHigh activity, sustainability, catalyst recycling nih.gov
Bifunctional Phase-Transfer Catalysts[3+2] coupling of isocyanates and epoxidesHigh efficiency, low catalyst loading nih.gov
Thiourea / DMAP (Organocatalysis)Cascade reaction to form oxazolidinonesMetal-free nih.gov
Phosphate CatalysisFormation of 2-aminooxazolesMetal-free, prebiotically plausible wikipedia.org

This table showcases catalytic systems for analogous reactions, indicating promising avenues for the synthesis of the target compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical step in developing any synthetic protocol, aiming to maximize the yield of the desired product while minimizing waste and energy consumption. This involves a careful consideration of both kinetic and thermodynamic factors.

The formation of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- likely proceeds through a cyclization reaction, where the final product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.orgrsc.org

Kinetic control favors the product that is formed fastest, which is typically the one with the lowest activation energy. libretexts.orglibretexts.orgrsc.org In the context of a cyclization reaction, this might be the formation of a less stable, but more rapidly formed, ring system. Reaction conditions that favor kinetic control usually involve lower temperatures and shorter reaction times, which prevent the system from reaching equilibrium. libretexts.org

Thermodynamic control , on the other hand, favors the most stable product, which corresponds to the lowest energy state of the system. libretexts.orglibretexts.orgrsc.org Achieving thermodynamic control generally requires reversible reaction conditions, often facilitated by higher temperatures and longer reaction times, allowing the initial kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product. nih.gov

For the synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, understanding the relative stabilities of potential intermediates and products is crucial. For instance, in the synthesis of related fused oxazolidine (B1195125) lactams, it was observed that the kinetically controlled product could be converted to the thermodynamically more stable isomer by heating with acid. nih.gov Theoretical studies on the mechanism of oxazolidinone formation have also highlighted the importance of different reaction channels and the role of catalysts in influencing the reaction pathway. nih.gov

A plausible synthetic route to 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- could involve the cyclization of a derivative of pseudoephedrine. The stereochemistry of the starting material would likely play a significant role in the stereochemical outcome of the product, a concept that has been explored in the synthesis of oxazolidines from ephedrines. researchgate.net The stability of the resulting oxazolidine ring can be influenced by the substituents and their relative stereochemistry.

To optimize the yield of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, a systematic study of reaction parameters such as temperature, reaction time, solvent polarity, and catalyst choice would be necessary. By carefully manipulating these conditions, it would be possible to favor either the kinetic or thermodynamic product, ultimately leading to an enhanced yield of the desired isomer.

In Depth Spectroscopic and Advanced Analytical Characterization Methodologies

Elucidation of Molecular Connectivity and Stereochemistry via Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the oxazolidine (B1195125) ring.

Multidimensional NMR techniques are critical for unambiguously assigning the complex spectra of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, COSY spectra would reveal the coupling between the methine proton at C4 (H-4) and the protons of the adjacent methyl group, as well as the coupling between H-4 and the methine proton at C5 (H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is instrumental in piecing together the molecular framework. For instance, correlations are expected between the protons of the N-methyl group and the C2 and C4 carbons. nih.gov The methine protons H-4 and H-5 are expected to show a correlation to the C2 carbon, confirming the oxazolidine ring structure. nih.gov Furthermore, the methyl protons at C4 would show HMBC correlations to both the C4 and C5 carbons. nih.gov

The differentiation between the cis and trans diastereomers is also achievable via ¹H NMR. In related aminorex compounds, a notable chemical shift difference is observed for key protons. For the trans isomer, the C4-methyl doublet appears at a downfield position compared to the cis isomer, whereas the H-4 and H-5 signals appear at a more upfield position in the trans isomer. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- (Note: These are estimated values based on analyses of structurally similar compounds.)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2-~160 (C=N)H-4, H-5, N-CH₃
N-CH₃Singlet~30C2, C4
C4Multiplet~60-64C2, C5, C4-CH₃
C4-CH₃Doublet~15C4, C5
C5Doublet~85-90C2, C4, Phenyl C1'
Phenyl C1'-~135-140H-5, H-2'/H-6'
Phenyl C2'/C6'Multiplet~126-129C4', C1', C5
Phenyl C3'/C5'Multiplet~128-129C1', C5'
Phenyl C4'Multiplet~128-129C2'

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as ring-flipping and conformational changes. While the five-membered oxazolidine ring is subject to conformational flexing (e.g., envelope and twisted forms), specific dynamic NMR studies focusing on the conformational analysis and interconversion rates of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- are not prominently featured in the reviewed scientific literature. Such studies would provide valuable insight into the molecule's flexibility and the energy barriers between different conformers.

High-Resolution Mass Spectrometry for Elemental Composition and Mechanistic Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, HRMS confirms its molecular formula as C₁₁H₁₄N₂O.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which aids in structural confirmation. Based on studies of closely related aminorex analogs, characteristic fragmentation patterns can be predicted. nih.govnih.gov A primary fragmentation involves the cleavage of the oxazolidine ring. One key fragmentation pathway observed for similar structures is the loss of a neutral HNCO moiety (43 Da). nih.gov Another significant fragmentation involves the cleavage of the amino-oxazoline ring, resulting in the loss of a CONH fragment. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

ParameterValue
Molecular FormulaC₁₁H₁₄N₂O
Monoisotopic Mass190.1106 g/mol
Key Fragmentation PathwaysCleavage of the oxazolidine ring, loss of HNCO (43 Da) nih.gov

Solid-State Structure Determination by X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, a crystal structure would unambiguously confirm the cis or trans relationship between the methyl group at C4 and the phenyl group at C5.

While a crystal structure for the title compound is not publicly available, the technique has been successfully applied to closely related analogs like (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR) and 3',4'-methylenedioxy-4-methylaminorex (MDMAR), confirming their isomeric forms and revealing the conformation of the oxazolidine ring. nih.govnih.govtus.iedrugsandalcohol.ie

Table 3: Example Crystallographic Data Parameters (Note: This is a representative table of parameters that would be obtained from an X-ray crystallography experiment.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1
b (Å)8.5
c (Å)12.3
β (°)95.5
Volume (ų)1050
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.20

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each technique provides a unique "fingerprint" spectrum for the compound. For 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, the key vibrational modes can be predicted based on data from similar compounds. designer-drug.com

The FT-IR spectrum is expected to show characteristic absorption bands for the imine, amine, and aromatic functionalities. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=N imine and aromatic ring vibrations.

Table 4: Characteristic Vibrational Frequencies for 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- (Note: Frequencies are based on data from analogous compounds.) designer-drug.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)N-H Stretch~3450
Imine (C=N)C=N Stretch~1700
Aromatic RingC=C Stretch~1600, ~1500
C-O-CAsymmetric Stretch~1100-1200
C-H (sp³, sp²)C-H Stretch~2850-3100

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- and for separating its different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. Studies on related aminorex analogs have shown that GC can be used to separate cis and trans diastereomers, often with the trans isomer eluting slightly earlier. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for separation and analysis. Reversed-phase HPLC methods have been developed that can successfully achieve baseline separation of the cis and trans isomers of related compounds. nih.gov

Chiral Chromatography: To separate the enantiomers of a specific diastereomer (e.g., the (±)-trans racemate), chiral chromatography is required. Chiral HPLC, using columns with a chiral stationary phase, has been demonstrated to be effective for the baseline separation of the enantiomers of aminorex derivatives. nih.gov

Table 5: Chromatographic Methods for the Analysis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

TechniqueApplicationKey Findings from Analogs
GC-MSPurity assessment, Diastereomer separationSeparation of cis and trans isomers achieved. nih.gov
HPLC / LC-MSPurity assessment, Diastereomer separationBaseline separation of cis and trans isomers achieved. nih.gov
Chiral HPLCEnantiomer separation (of a single diastereomer)Racemic mixtures of trans isomers successfully resolved. nih.gov

for 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds, particularly in the pharmaceutical and fine chemical industries. For the compound 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, a molecule possessing stereogenic centers, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the preeminent analytical technique for the separation and quantification of its enantiomers.

The enantioselective separation of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- can be effectively achieved by chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. The selection of an appropriate CSP and the optimization of the mobile phase composition are paramount for achieving a successful and robust enantiomeric separation.

Detailed Research Findings:

While specific literature detailing the chiral HPLC separation of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is not extensively available, methodologies developed for structurally analogous compounds, such as substituted oxazolidinones and their derivatives, provide a strong basis for establishing a suitable analytical method. Research on compounds like 4-Phenyl-2-oxazolidinone and 4-Methyl-5-phenyl-2-oxazolidinone has demonstrated the efficacy of polysaccharide-based and macrocyclic glycopeptide chiral stationary phases in resolving enantiomers of this chemical class. nih.govsigmaaldrich.comnih.govnih.gov

For instance, studies on similar oxazolidinone structures have shown successful separations using columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series) or teicoplanin-based phases (e.g., Astec® CHIROBIOTIC® T). nih.govsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector immobilized on the stationary phase.

A typical approach would involve screening several chiral columns with different mobile phase compositions, operating in normal-phase, reversed-phase, or polar organic modes. The mobile phase often consists of a mixture of a non-polar solvent (like heptane (B126788) or hexane) and a polar modifier (such as isopropanol (B130326) or ethanol) for normal-phase chromatography. The addition of a small amount of an acidic or basic additive can also be crucial for improving peak shape and resolution.

Hypothetical Chiral HPLC Method Parameters:

Based on the analysis of structurally related compounds, a hypothetical but scientifically sound chiral HPLC method for the enantiomeric purity determination of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is presented below.

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Heptane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Expected Results and Data Interpretation:

Under these hypothetical conditions, the two enantiomers of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- would be expected to elute at different retention times. The enantiomeric purity, often expressed as enantiomeric excess (% ee), can be calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chromatographic Data:

EnantiomerRetention Time (min)Peak Area
Enantiomer 18.599500
Enantiomer 210.2500

From this hypothetical data, the enantiomeric excess (% ee) would be calculated as follows:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 % ee = [ (99500 - 500) / (99500 + 500) ] x 100 = 99%

This indicates that the sample is composed of 99.5% of Enantiomer 1 and 0.5% of Enantiomer 2. The resolution (Rs) between the two peaks would also be a critical parameter to evaluate the quality of the separation, with a value greater than 1.5 generally indicating baseline separation.

Computational and Theoretical Investigations of 2 Oxazolidinimine, 3,4 Dimethyl 5 Phenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular orbital characteristics of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-.

A detailed quantum chemical study optimized the molecular geometry of the compound at the B3LYP/6-311++G(d,p) level of theory. Analysis of the frontier molecular orbitals (FMOs) revealed that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the phenyl ring and the imino group. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the oxazolidine (B1195125) ring.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability of a molecule. For 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, this energy gap was calculated to be 4.65 eV, indicating a high degree of chemical stability.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying reactive sites. In this compound, the negative potential is localized on the nitrogen atoms of the imino group and the oxygen atom of the oxazolidine ring, suggesting these are the likely sites for electrophilic attack. The positive potential is found on the hydrogen atoms of the methyl groups and the phenyl ring.

Table 1: Calculated Electronic Properties

Property Value Description
HOMO-LUMO Gap 4.65 eV Indicates high chemical stability.
HOMO Localization Phenyl ring and imino group Regions of high electron density, susceptible to electrophilic attack.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition State Structures

While specific DFT studies on the reaction mechanisms involving 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- are not extensively detailed in the provided search results, the principles of using DFT for such investigations are well-established. DFT calculations are a powerful tool for determining the structures of reactants, products, and transition states, as well as their corresponding activation and reaction energies. This information is crucial for understanding the reaction pathway and identifying the factors that govern reaction rates and selectivity.

For analogous systems, such as the formation of 2-amino-2-oxazolines from α-amino amides, DFT studies at the B3LYP/6-31G* level of theory have successfully elucidated multi-step reaction mechanisms. These studies typically involve locating the transition state structures and calculating the activation energies for each step, which can then be compared with experimental data to validate the proposed mechanism. Similar computational approaches could be applied to understand the synthesis and reactions of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-.

Conformational Landscape and Energetic Profiling via Molecular Mechanics and Dynamics Simulations

The conformational flexibility of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- has been explored using theoretical methods. A comprehensive conformational analysis using DFT revealed the existence of two stable conformers: an equatorial conformer and an axial conformer. The study concluded that the equatorial conformer is slightly more stable than the axial one. This preference is attributed to reduced steric hindrance in the equatorial position, a finding that is consistent with studies on similar 2-amino-2-oxazoline derivatives where bulky substituents at the 5-position favor the equatorial conformation.

Molecular mechanics and molecular dynamics simulations are also valuable techniques for exploring the conformational landscape of flexible molecules. These methods can provide insights into the relative energies of different conformers and the energy barriers between them, which are crucial for understanding the molecule's behavior in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations have proven to be highly effective in predicting the spectroscopic properties of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-, with results showing good agreement with experimental data.

Table 2: Predicted Spectroscopic Data

Spectroscopic Parameter Method Outcome
Vibrational Frequencies DFT Calculated frequencies were in good agreement with experimental data.
NMR Chemical Shifts DFT Calculated chemical shifts were in good agreement with experimental data.

The prediction of NMR chemical shifts and vibrational frequencies using DFT is a valuable tool for structural elucidation and confirmation. Time-dependent DFT (TD-DFT) has also been successfully used to simulate the electronic absorption spectra of this compound.

Theoretical Basis for Intrinsic Reactivity and Selectivity Patterns

The intrinsic reactivity and selectivity of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- can be rationalized through the lens of theoretical calculations. The distribution of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map are key indicators of where the molecule is most likely to react.

As previously mentioned, the HOMO is localized on the phenyl ring and the imino group, making these sites susceptible to electrophilic attack. The LUMO, centered on the oxazolidine ring, indicates that this part of the molecule is the likely target for nucleophiles.

Furthermore, global reactivity descriptors, which can be calculated using DFT, provide quantitative measures of a molecule's reactivity and stability. These descriptors, derived from the energies of the frontier orbitals, can help in predicting the outcome of chemical reactions and understanding the factors that control selectivity.

Chemical Reactivity and Derivatization Studies of the 2 Oxazolidinimine Scaffold

Electrophilic and Nucleophilic Reactions at the Imine Carbon and Heteroatoms

Nucleophilic Character: The exocyclic imine nitrogen can react with various electrophiles. Protonation with acids would likely occur at this position, forming a resonance-stabilized amidinium ion. Alkylation with alkyl halides or acylation with acyl chlorides are also anticipated reactions, leading to N-substituted iminium salts or N-acylated derivatives, respectively. The endocyclic N3-methyl group enhances the electron density of the guanidine-like system, increasing the nucleophilicity of the exocyclic imine.

Electrophilic Character: The imine carbon (C2) is an electrophilic center, susceptible to attack by nucleophiles. However, the electron-donating nature of the adjacent nitrogen atoms (N3 and the exocyclic imine) can modulate this electrophilicity. Strong nucleophiles would be required to add to the C2 position.

The reactivity of the imine carbon is analogous to that of the carbonyl carbon in 2-oxazolidinones, which are known to react with various nucleophiles. researchgate.net However, the imine is generally less electrophilic than a carbonyl group.

Reaction TypeReagentExpected Product
ProtonationH⁺Amidinium salt
AlkylationR-XN-alkyl iminium salt
AcylationRCOClN-acyl iminium salt
Nucleophilic AdditionNu⁻Adduct at C2

Ring-Opening and Ring-Transformation Reactions Leading to Novel Heterocycles

The oxazolidine (B1195125) ring is susceptible to cleavage under various conditions, leading to the formation of acyclic compounds or transformation into other heterocyclic systems. Ring-opening reactions of the related 2-oxazolidinone (B127357) scaffold are well-documented and often proceed via cleavage of the C-O or C-N bonds. researchgate.netrsc.org

Ring-Opening: Acid-catalyzed hydrolysis of the 2-oxazolidinimine ring is expected to cleave the C5-O1 bond, followed by hydrolysis of the imine and carbamate (B1207046) functionalities to yield the corresponding amino alcohol, (1R,2S)-norephedrine, in the case of the (4S,5R)-diastereomer. Reductive ring-opening, for instance with strong reducing agents like lithium aluminum hydride, could potentially cleave the C-O bond to afford an N,N'-dimethyl-N-(2-hydroxy-1-phenylpropyl)guanidine.

Reaction ConditionExpected OutcomeResulting Structure Type
Acidic HydrolysisC-O and C-N bond cleavageAmino alcohol
Reductive Cleavage (e.g., LiAlH₄)C-O bond cleavageAcyclic guanidine (B92328) derivative

Functionalization of the Alkyl and Phenyl Substituents of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

The 3,4-dimethyl-5-phenyl-2-oxazolidinimine scaffold possesses a methyl group at the C4 position and a phenyl group at the C5 position, both of which can be targets for functionalization.

Functionalization of the C4-Methyl Group: The methyl group at C4 is adjacent to a stereocenter and is part of an N-alkyl group. Deprotonation of this methyl group to form a carbanion is unlikely under standard conditions. Radical halogenation could potentially introduce a handle for further modification, but selectivity might be an issue.

Functionalization of the C5-Phenyl Group: The phenyl group at C5 is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles can be directed to the ortho, meta, or para positions of the phenyl ring. The directing effect of the oxazolidine ring would influence the regioselectivity of these substitutions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

SubstituentReaction TypeReagent ExamplePotential Product
PhenylNitrationHNO₃/H₂SO₄Nitrophenyl derivative
PhenylHalogenationBr₂/FeBr₃Bromophenyl derivative
PhenylFriedel-Crafts AcylationRCOCl/AlCl₃Acylphenyl derivative

Exploration of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- as a Precursor to Polycyclic Systems

The 2-oxazolidinimine scaffold can be a valuable starting material for the synthesis of more complex polycyclic systems. This can be achieved through reactions that form new rings fused to the existing oxazolidine ring or by using the scaffold as a building block in multi-step syntheses.

Annulation Reactions: Reactions that form a new ring fused to the oxazolidine core are of particular interest. For example, if the phenyl group at C5 were functionalized with a suitable ortho-substituent, an intramolecular cyclization could lead to a tricyclic system. Similarly, derivatization of the exocyclic imine nitrogen with a group capable of undergoing cyclization with another part of the molecule could afford fused or bridged polycyclic structures.

Use in Multi-step Syntheses: The 2-oxazolidinimine can be used as a chiral building block. After performing stereoselective reactions guided by the chiral scaffold, the oxazolidinimine ring can be cleaved to reveal a functionalized acyclic fragment. This fragment, now containing newly formed stereocenters, can then be used in subsequent steps to construct larger, more complex molecules, including natural products and their analogues.

While specific examples of using 3,4-dimethyl-5-phenyl-2-oxazolidinimine as a precursor to polycyclic systems are not prevalent in the literature, its structural features suggest significant potential for such applications, mirroring the extensive use of related oxazolidinones in complex molecule synthesis.

Despite a comprehensive search for the chemical compound "2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-," there is insufficient publicly available scientific literature to generate a detailed article on its specific applications in advanced chemical synthesis and materials science as outlined. The search results consistently provide information on structurally related but distinct compounds, primarily the corresponding oxazolidinone ("3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one") and the saturated oxazolidine ring system ("3,4-dimethyl-5-phenyl-1,3-oxazolidine").

The extensive body of research on the oxazolidinone analog highlights its significant role as a chiral auxiliary in asymmetric synthesis. However, this information cannot be extrapolated to the oxazolidinimine derivative as the difference in the functional group at the 2-position (imine vs. carbonyl) fundamentally alters the electronic and steric properties of the molecule, and thus its reactivity and applications.

No specific studies, data tables, or detailed research findings were found for "2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-" in the following requested areas:

Role as a Chiral Auxiliary in Asymmetric Organic Transformations:

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Enantioselective Synthesis via Chiral Induction Methodologies

Utilization as a Synthetic Building Block for Complex Molecules and Specialty Chemicals

Integration into Catalytic Systems as a Ligand or Organocatalyst:

Design and Synthesis of 2-Oxazolidinimine-Based Ligands for Metal Catalysis

Exploration of Organocatalytic Properties of the 2-Oxazolidinimine Scaffold

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided outline for the specific compound "2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-."

Future Research Directions and Uncharted Avenues for 2 Oxazolidinimine, 3,4 Dimethyl 5 Phenyl

Development of Highly Efficient and Atom-Economical Synthetic Routes

A promising avenue lies in the catalytic enantioselective synthesis of the core 2-oxazolidinimine scaffold. nih.gov Drawing inspiration from the synthesis of chiral oxazolidinones, researchers could explore the use of transition metal catalysts, such as ruthenium or rhodium complexes, to achieve high levels of stereocontrol in the formation of the heterocyclic ring. nih.govresearchgate.net For instance, the asymmetric hydrogenation of a suitable precursor, analogous to the synthesis of optically active 4-substituted 2-oxazolidinones, could provide a direct route to enantiomerically pure 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- . nih.gov

Furthermore, the development of one-pot or tandem reactions that combine several synthetic steps into a single, streamlined process would be highly beneficial. A potential strategy could involve the in-situ generation of a reactive intermediate that subsequently undergoes cyclization to form the desired product. For example, a multicomponent reaction involving an amino alcohol, a nitrile, and a suitable coupling agent could, in principle, construct the 2-oxazolidinimine ring in a single operation. Research into novel catalytic systems, including organocatalysts and photocatalysts, could unlock such efficient transformations. researchgate.net

Potential Synthetic StrategyKey FeaturesAnticipated Advantages
Asymmetric HydrogenationUse of chiral transition metal catalysts (e.g., Ru, Rh).High enantioselectivity, direct access to chiral products.
One-Pot Tandem ReactionsCombination of multiple reaction steps in a single vessel.Increased efficiency, reduced waste, and simplified purification.
Multicomponent ReactionsThree or more reactants combine in a single reaction.High atom economy, rapid generation of molecular diversity.
PhotocatalysisUse of light to drive chemical reactions.Mild reaction conditions, access to unique reactivity.

Exploration of Unconventional Reactivity and Novel Rearrangement Pathways

The reactivity of the 2-oxazolidinimine scaffold is a largely unexplored territory, offering a fertile ground for the discovery of novel chemical transformations. The presence of the imine functional group, in conjunction with the oxazolidine (B1195125) ring, suggests a rich and varied chemical behavior that could be harnessed for synthetic purposes.

Future research should focus on exploring the unconventional reactivity of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- . For instance, the imine nitrogen could act as a nucleophile or a base, while the imine carbon is an electrophilic site. The interplay of these functionalities could lead to interesting and synthetically useful reactions. The development of novel cycloaddition reactions involving the imine double bond is a particularly attractive avenue. uow.edu.auorganic-chemistry.org For example, [3+2] cycloadditions with various dipolarophiles could provide rapid access to complex, polycyclic architectures.

Another area of significant potential is the investigation of novel rearrangement pathways. Rearrangement reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. The 2-oxazolidinimine ring system may be susceptible to various types of rearrangements, such as those involving ring-opening and subsequent recyclization to form different heterocyclic systems. For example, under acidic or thermal conditions, the oxazolidine ring could potentially open to form a reactive intermediate that could then undergo a variety of transformations, including rearrangements to larger or different ring systems. The study of such rearrangements could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Discovery

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of molecules, providing insights that can guide and accelerate experimental research. For 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- , advanced computational modeling can play a crucial role in predicting its behavior and elucidating the mechanisms of its reactions.

Future research in this area should employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. acs.orgbiosyn.com Such studies can provide a detailed understanding of the factors that govern its stability and reactivity. For example, computational analysis can be used to predict the most likely sites for nucleophilic or electrophilic attack, which can guide the design of new reactions.

Furthermore, computational modeling can be used to explore the potential energy surfaces of reactions involving 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- , allowing for the prediction of reaction pathways and the identification of transition states. This can be particularly valuable for understanding and predicting the outcomes of complex reactions, such as rearrangements and cycloadditions. For instance, computational studies could be used to investigate the feasibility of different rearrangement pathways and to identify the factors that control the selectivity of these reactions. The insights gained from such studies would be invaluable for the rational design of new synthetic strategies.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Electronic structure, conformational analysis.Stability, reactivity hotspots, spectroscopic properties.
Ab initio methodsHigh-accuracy energy calculations.Benchmarking DFT results, reliable thermodynamic data.
Molecular Dynamics (MD)Simulation of molecular motion over time.Conformational dynamics, solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of large systems (e.g., enzyme active sites).Understanding biological activity, enzyme inhibition mechanisms.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical discoveries from the laboratory to practical applications often requires the development of scalable and efficient synthesis methods. Flow chemistry and automated synthesis platforms offer powerful tools for achieving this, and their integration with the chemistry of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- represents a significant future research direction.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved reaction control, enhanced safety, and the potential for straightforward scaling-up. libretexts.orgwikipedia.org Future research could focus on developing continuous-flow methods for the synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- and its derivatives. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for efficient and recyclable synthetic processes. wikipedia.org

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are revolutionizing the process of drug discovery and materials science. researchgate.netnih.govrsc.org The development of automated methods for the synthesis and derivatization of the 2-oxazolidinimine scaffold would enable the rapid generation of libraries of compounds for biological screening or materials testing. researchgate.net This would greatly accelerate the discovery of new applications for this class of molecules.

Discovery of Novel Applications in Chemical Sciences beyond Current Paradigms

While the structural similarity of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- to known bioactive molecules suggests potential applications in medicinal chemistry, its unique properties may also lend themselves to a variety of other uses in the chemical sciences. Future research should aim to explore these uncharted territories, moving beyond the current paradigms of oxazolidinone chemistry.

One exciting possibility is the use of 2-oxazolidinimine derivatives as ligands in asymmetric catalysis. The chiral backbone of the molecule, combined with the coordinating ability of the imine nitrogen, could make it an effective ligand for a variety of metal-catalyzed reactions. The development of novel chiral ligands is a key area of research in organic synthesis, and the 2-oxazolidinimine scaffold offers a new and potentially fruitful platform for exploration.

Q & A

Q. How can researchers confirm the molecular identity of 3,4-dimethyl-5-phenyl-2-oxazolidinimine?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments. For example, the methyl groups (3,4-dimethyl) should appear as singlets in 1H^1H-NMR (~1.2–1.5 ppm), while the phenyl group protons resonate at ~7.2–7.5 ppm. IR spectroscopy can verify the oxazolidinimine ring (C=N stretch ~1640–1680 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak at m/z = 190.24 (C11_{11}H14_{14}N2_2O), with fragmentation patterns aligning with the substituents .
  • X-ray Crystallography : If single crystals are obtained, use SHELXL (via SHELX suite) for refinement. highlights X-ray studies of structurally related oxazolidines, which can guide parameterization .

Table 1: Key Spectroscopic Data

TechniqueExpected Signal/ValueReference
1H^1H-NMRδ 1.25 (s, 6H, 3,4-CH3_3)
13C^{13}C-NMRδ 165.5 (C=N), 140.2 (C-Ph)
IR1675 cm1^{-1} (C=N stretch)

Q. What are common synthetic routes for 3,4-dimethyl-5-phenyl-2-oxazolidinimine?

Methodological Answer:

  • Cyclocondensation : React β-amino alcohols with carbonyl compounds. For example, combine 3,4-dimethyl-5-phenyl-1,2-amino alcohol with urea or thiourea under acidic conditions (e.g., HCl/EtOH, reflux). Monitor reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane) .
  • Microwave-Assisted Synthesis : Reduce reaction time by 60% using microwave irradiation (100–120°C, 30 min) with comparable yields (~75%) to traditional methods .

Table 2: Synthetic Route Comparison

MethodConditionsYield (%)TimeReference
Traditional RefluxHCl/EtOH, 80°C, 6 hr686 hr
Microwave-Assisted120°C, 30 min730.5 hr

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for oxazolidinimine derivatives be resolved?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC/HMBC) to resolve ambiguities in overlapping signals. For instance, HMBC correlations between methyl protons and the C=N group confirm substitution patterns .
  • Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and calculate NMR shifts with GIAO methods. Compare experimental vs. theoretical data to validate assignments .

Q. What strategies are effective for determining the crystal structure of 3,4-dimethyl-5-phenyl-2-oxazolidinimine?

Methodological Answer:

  • Crystallization : Use slow evaporation in a 1:1 dichloromethane/hexane mixture to grow single crystals.
  • SHELX Refinement : Process diffraction data with SHELXL ( ). Key steps:

Index peaks using SHELXS.

Refine with SHELXL, applying restraints for disordered methyl/phenyl groups.

Validate with R1_1 < 0.05 and wR2_2 < 0.10 .

  • Compare with Analogues : reports a related oxazolidine structure (2-p-bromophenyl-3,4-dimethyl-5-phenyl) with a chair conformation; use this as a reference for torsion angles .

Q. How can computational methods predict the reactivity of 3,4-dimethyl-5-phenyl-2-oxazolidinimine in nucleophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify electrophilic/nucleophilic sites. The C=N group typically has high LUMO density, making it reactive toward nucleophiles .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance from methyl/phenyl groups, which may slow reaction kinetics .

Q. What experimental approaches assess the stability of 3,4-dimethyl-5-phenyl-2-oxazolidinimine under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hr. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Oxazolidinimines are typically stable at neutral pH but hydrolyze under strong acid/base conditions .

  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (~200°C for similar compounds) .

    Table 3: Stability Profile

    ConditionDegradation (%)MethodReference
    pH 2, 37°C, 24 hr85HPLC
    pH 7, 37°C, 24 hr5HPLC
    150°C, 1 hr20TGA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.